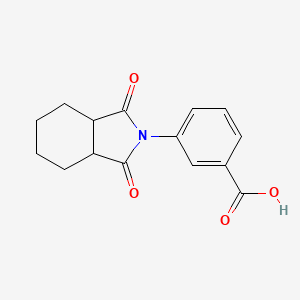
N-(1-methylbutyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylbutyl)-1-phenylmethanesulfonamide, also known as NBPhMS, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Mécanisme D'action
The mechanism of action of N-(1-methylbutyl)-1-phenylmethanesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and metabolic pathways. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
N-(1-methylbutyl)-1-phenylmethanesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of blood glucose levels, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-methylbutyl)-1-phenylmethanesulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase activity, making it a valuable tool for studying the role of this enzyme in cellular function and disease. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in order to ensure the safety of researchers and study participants.
Orientations Futures
There are a number of potential future directions for research on N-(1-methylbutyl)-1-phenylmethanesulfonamide, including studies on its potential use in the treatment of cancer and diabetes. This compound may also be useful in the development of new drugs and therapies for a variety of other diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of N-(1-methylbutyl)-1-phenylmethanesulfonamide and its effects on cellular function and metabolism.
Méthodes De Synthèse
The synthesis of N-(1-methylbutyl)-1-phenylmethanesulfonamide is typically carried out using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of benzaldehyde with N-methylbutylamine to form the corresponding imine. This imine is then reduced using sodium borohydride to form the corresponding amine, which is then treated with methanesulfonyl chloride to produce N-(1-methylbutyl)-1-phenylmethanesulfonamide.
Applications De Recherche Scientifique
N-(1-methylbutyl)-1-phenylmethanesulfonamide has been used in a variety of scientific research applications, including studies on the effects of sulfonamide derivatives on cellular function and metabolism. This compound has also been used as a tool to study the role of sulfonamides in the treatment of certain diseases, such as cancer and diabetes.
Propriétés
IUPAC Name |
N-pentan-2-yl-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-3-7-11(2)13-16(14,15)10-12-8-5-4-6-9-12/h4-6,8-9,11,13H,3,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJFBHIECXPTTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NS(=O)(=O)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pentan-2-yl)-1-phenylmethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5062783.png)
![4-[(5-chloro-2-methoxyphenyl)sulfonyl]thiomorpholine](/img/structure/B5062791.png)
![N-{[5-(2-pyrimidinylthio)-2-furyl]methyl}-2-pyridinamine trifluoroacetate](/img/structure/B5062799.png)
![2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5062809.png)
![5-[(3-acetylphenoxy)methyl]-N-(3-isopropoxypropyl)-3-isoxazolecarboxamide](/img/structure/B5062825.png)
![2-(methoxymethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5062832.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5062834.png)
![17-(4-butoxyphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5062842.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5062849.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methyl-3-phenylpropanamide](/img/structure/B5062850.png)
![(3aS*,5S*,9aS*)-2-methyl-5-(2,4,5-trimethylphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5062855.png)
![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5062876.png)

![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5062891.png)